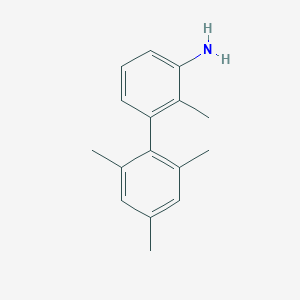

3-Mesityl-2-methylaniline

Description

3-Mesityl-2-methylaniline is a substituted aniline derivative characterized by a methyl group at the 2-position and a mesityl (2,4,6-trimethylphenyl) group at the 3-position of the aromatic ring. This structural arrangement confers unique steric and electronic properties, distinguishing it from simpler aniline derivatives. The mesityl group, with its three methyl substituents, introduces significant steric hindrance, which impacts reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C16H19N |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

2-methyl-3-(2,4,6-trimethylphenyl)aniline |

InChI |

InChI=1S/C16H19N/c1-10-8-11(2)16(12(3)9-10)14-6-5-7-15(17)13(14)4/h5-9H,17H2,1-4H3 |

InChI Key |

QPZMXVNHEDQZCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)N)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The mesityl group in this compound creates steric shielding, reducing accessibility for electrophilic attack compared to less hindered analogs like 4-methylaniline .

- Electron-donating methyl and mesityl groups contrast sharply with electron-withdrawing nitro substituents in 3-nitrodimethylaniline and 2:4:5-trinitrodimethylaniline, altering electronic density and reactivity profiles .

Physical and Chemical Properties

Solubility and Stability

- This compound: Limited solubility in polar solvents (e.g., water) due to hydrophobic mesityl and methyl groups; stable under mild acidic conditions but may degrade under strong oxidizing agents.

- 3-Nitrodimethylaniline : Moderately soluble in organic solvents; nitro groups enhance stability against electrophilic substitution but increase susceptibility to reduction reactions .

- 2:4:5-Trinitrodimethylaniline: Low solubility in non-polar solvents; high thermal instability due to multiple nitro groups, posing explosion risks under friction or heat .

Reactivity in Electrophilic Substitution

- This compound : Steric hindrance from the mesityl group directs electrophiles to less hindered positions (e.g., 5- or 6-positions), though reaction rates are slower compared to unhindered analogs.

- 3-Nitrodimethylaniline : Nitro groups deactivate the ring, favoring meta-directed substitution but requiring harsh conditions for further functionalization .

Computational Insights

Density-functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), highlight the electronic effects of substituents. For example:

- The mesityl group in this compound induces a localized electron-rich region at the amino group, enhancing nucleophilicity despite steric constraints .

- Comparative HOMO-LUMO gap analyses suggest that electron-withdrawing nitro groups (e.g., in 3-nitrodimethylaniline) reduce aromaticity, increasing susceptibility to redox reactions .

Limitations and Challenges

- The synthesis of this compound requires precise control over alkylation and nitration conditions to avoid byproducts, as seen in the formation of trinitro derivatives during nitration of dimethylaniline .

- Computational predictions (e.g., Colle-Salvetti correlation-energy models) must account for steric effects, which are less critical in simpler amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.